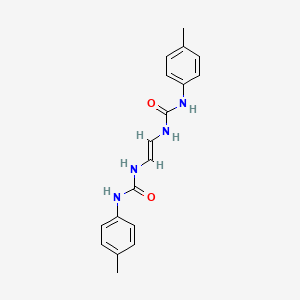
5H-Benzo(4,5)cyclohepta(1,2-b)pyridin-5-one, 10,11-dihydro-, O-(methylcarbamoyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Benzo(4,5)cyclohepta(1,2-b)pyridin-5-one, 10,11-dihydro-, O-(methylcarbamoyl)oxime is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as an inhibitor of certain kinases involved in cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzo(4,5)cyclohepta(1,2-b)pyridin-5-one, 10,11-dihydro-, O-(methylcarbamoyl)oxime typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications to introduce the oxime and methylcarbamoyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5H-Benzo(4,5)cyclohepta(1,2-b)pyridin-5-one, 10,11-dihydro-, O-(methylcarbamoyl)oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
5H-Benzo(4,5)cyclohepta(1,2-b)pyridin-5-one, 10,11-dihydro-, O-(methylcarbamoyl)oxime has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Industry: The compound finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5H-Benzo(4,5)cyclohepta(1,2-b)pyridin-5-one, 10,11-dihydro-, O-(methylcarbamoyl)oxime involves its interaction with specific molecular targets, such as kinases. It binds to the active site of these enzymes, inhibiting their activity and thereby disrupting signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
10H-Benzo(4,5)cyclohepta(1,2-b)thiophen-10-one, 4,9-dihydro-4-(1-methyl-4-piperidinylidene): This compound shares a similar core structure but differs in functional groups.
Benzo(4,5)cyclohepta(1,2-b)fluorene: Another structurally related compound with different applications.
Uniqueness
What sets 5H-Benzo(4,5)cyclohepta(1,2-b)pyridin-5-one, 10,11-dihydro-, O-(methylcarbamoyl)oxime apart is its potent inhibitory activity against specific kinases, making it a valuable candidate for cancer therapy .
Properties
CAS No. |
31719-68-3 |
|---|---|
Molecular Formula |
C16H15N3O2 |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
[(Z)-7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-ylideneamino] N-methylcarbamate |
InChI |
InChI=1S/C16H15N3O2/c1-17-16(20)21-19-15-12-6-3-2-5-11(12)8-9-14-13(15)7-4-10-18-14/h2-7,10H,8-9H2,1H3,(H,17,20)/b19-15- |
InChI Key |
FOMASEJNMWIVAC-CYVLTUHYSA-N |
Isomeric SMILES |
CNC(=O)O/N=C/1\C2=C(CCC3=CC=CC=C31)N=CC=C2 |
Canonical SMILES |
CNC(=O)ON=C1C2=C(CCC3=CC=CC=C31)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


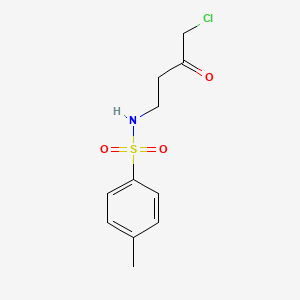
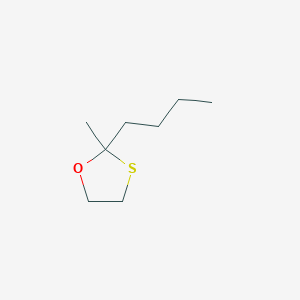
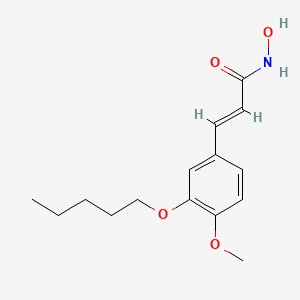
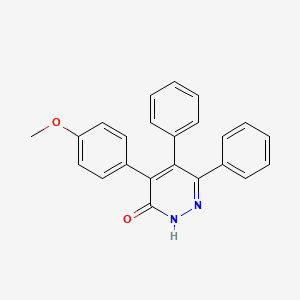

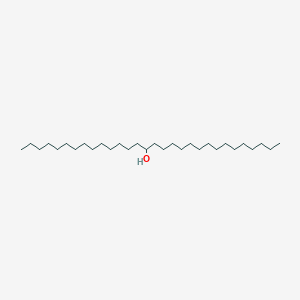
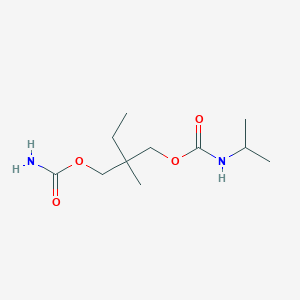
![Benzene, 1,1',1''-[(2-propynylthio)methylidyne]tris-](/img/structure/B14697103.png)
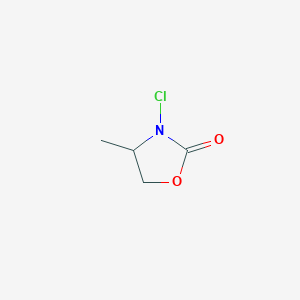


![2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14697122.png)
